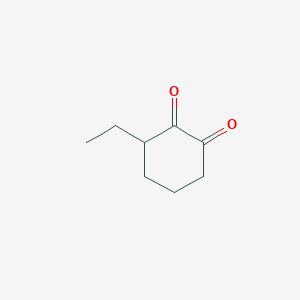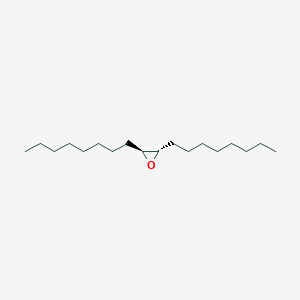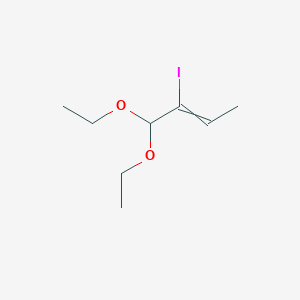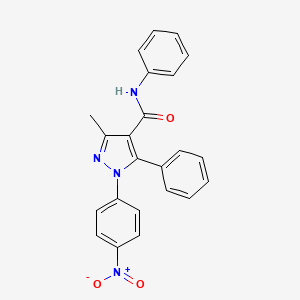
3-Ethylcyclohexane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylcyclohexane-1,2-dione is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a six-membered ring with two ketone groups at the 1 and 2 positions and an ethyl group at the 3 position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylcyclohexane-1,2-dione can be achieved through various methods. One common approach involves the cycloaddition reaction, where ethene is added to 1,3-butadiene to form cyclohexene, which is then further functionalized to introduce the ketone groups and the ethyl substituent . Another method involves the use of simple reagents like dimethyl amino pyridine (DMAP) to bring about the rearrangement of enol esters to the final diketone molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The reaction is carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath . This setup ensures precise control over reaction conditions, leading to high yields of the desired product.
化学反応の分析
Types of Reactions
3-Ethylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-Ethylcyclohexane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 3-Ethylcyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, triketone derivatives of cyclohexane-1,2-dione are known to inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . This inhibition leads to the accumulation of tyrosine and its derivatives, affecting various metabolic pathways.
類似化合物との比較
3-Ethylcyclohexane-1,2-dione can be compared with other similar compounds such as:
Cyclohexane-1,3-dione: Lacks the ethyl substituent and has different reactivity and applications.
Cyclohexane-1,2-dione: Similar structure but without the ethyl group, leading to different chemical properties.
Cyclohexane-1,4-dione: Different positioning of the ketone groups, resulting in distinct reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
60386-56-3 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC名 |
3-ethylcyclohexane-1,2-dione |
InChI |
InChI=1S/C8H12O2/c1-2-6-4-3-5-7(9)8(6)10/h6H,2-5H2,1H3 |
InChIキー |
JZNBXVRETDUASL-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCC(=O)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)


![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)



![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)


![1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid](/img/structure/B14599307.png)

![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
